molecular formula C13H10N2O2 B11884652 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one CAS No. 918474-01-8

1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one

Cat. No.: B11884652
CAS No.: 918474-01-8
M. Wt: 226.23 g/mol
InChI Key: GFIARCPGAYMZNU-UHFFFAOYSA-N
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Description

1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the pyrroloquinoline family, which is known for its diverse pharmacological properties.

Preparation Methods

The synthesis of 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one typically involves a multi-step process. One common method includes the palladium-catalyzed cross-coupling reaction and cyclization. The starting material, 4-hydroxyquinolin-2(1H)-one, undergoes a series of reactions to form the pyrrole ring, which is a key structural component of the compound . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

918474-01-8

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

1-acetyl-3,5-dihydropyrrolo[2,3-c]quinolin-4-one

InChI

InChI=1S/C13H10N2O2/c1-7(16)9-6-14-12-11(9)8-4-2-3-5-10(8)15-13(12)17/h2-6,14H,1H3,(H,15,17)

InChI Key

GFIARCPGAYMZNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C3=CC=CC=C3NC2=O

Origin of Product

United States

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